Janthitrem C
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Overview
Description
Janthitrem C is a tremorgenic mycotoxin produced by the fungus Penicillium janthinellum. It belongs to the class of indole-diterpenes, which are known for their complex structures and diverse biological activities. This compound has been identified as one of the compounds responsible for causing ryegrass staggers, a neurological disorder in livestock grazing on infected pastures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Janthitrem C involves multiple steps, starting from simple precursors The key steps include the formation of the indole core, followed by the construction of the diterpene skeletonThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Penicillium janthinellum under controlled conditions. The fungus is grown on a suitable substrate, and the mycotoxin is extracted and purified using chromatographic techniques. High-performance liquid chromatography is commonly used to isolate and purify this compound from the fungal culture .
Chemical Reactions Analysis
Types of Reactions: Janthitrem C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups in this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Janthitrem C has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the structure-activity relationships of indole-diterpenes and to develop new synthetic methodologies.
Biology: this compound is studied for its effects on cellular processes and its potential as a tool to investigate signal transduction pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the treatment of neurological disorders.
Industry: this compound is used in the development of bioinsecticides due to its potent anti-insect properties.
Mechanism of Action
Janthitrem C exerts its effects by interacting with specific molecular targets in the nervous system. It is known to inhibit potassium ion channels, leading to the disruption of normal neuronal function. This inhibition results in the characteristic tremors observed in animals exposed to this compound. The compound also affects other signaling pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Janthitrem C is part of a larger family of indole-diterpenes, which includes compounds such as janthitrem A, janthitrem B, and epoxyjanthitrems. These compounds share a common core structure but differ in their functional groups and biological activities. This compound is unique due to its specific functional groups that contribute to its potent tremorgenic effects. Other similar compounds include paspalinine, paxilline, and penitrem, which also exhibit tremorgenic and neurotoxic properties .
Properties
CAS No. |
73561-91-8 |
---|---|
Molecular Formula |
C37H47NO4 |
Molecular Weight |
569.8 g/mol |
IUPAC Name |
2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaene-9,12-diol |
InChI |
InChI=1S/C37H47NO4/c1-19(2)31-29(39)17-27-30(41-31)10-11-35(7)36(8)21(9-12-37(27,35)40)15-24-23-13-20-14-26-25(18-33(3,4)42-34(26,5)6)22(20)16-28(23)38-32(24)36/h13,16-18,21,26,29-31,38-40H,1,9-12,14-15H2,2-8H3 |
InChI Key |
HVLXXQDJGPKVMK-UHFFFAOYSA-N |
SMILES |
CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=C(N5)C=C7C(=C6)CC8C7=CC(OC8(C)C)(C)C)C)O)C)O |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H](C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=C(N5)C=C7C(=C6)C[C@H]8C7=CC(OC8(C)C)(C)C)C)O)C)O |
Canonical SMILES |
CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=C(N5)C=C7C(=C6)CC8C7=CC(OC8(C)C)(C)C)C)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Janthitrem C; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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